![molecular formula C13H12N2O2 B2874832 3,4-Dihydro-1H-isoquinolin-2-yl(1,2-oxazol-5-yl)methanone CAS No. 98239-68-0](/img/structure/B2874832.png)
3,4-Dihydro-1H-isoquinolin-2-yl(1,2-oxazol-5-yl)methanone
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Overview
Description
3,4-Dihydro-1H-isoquinolin-2-yl(1,2-oxazol-5-yl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DIOM and is known for its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of DIOM is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that plays a role in cell growth and differentiation.
Biochemical and Physiological Effects:
DIOM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It has also been shown to reduce inflammation and to modulate the immune system. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
DIOM has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. It also has a unique chemical structure and properties, which makes it a useful tool for studying biological processes. However, there are also some limitations to using DIOM in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, its potential toxicity and side effects need to be carefully considered.
Future Directions
There are several future directions for research on DIOM. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and other diseases. Another area of interest is its potential as a neuroprotective agent and its ability to improve cognitive function. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, research is needed to develop more efficient and cost-effective synthesis methods for DIOM.
Synthesis Methods
DIOM can be synthesized through a multistep process involving the reaction of 2-aminoacetophenone with ethyl oxalyl chloride to form ethyl 2-(2-oxo-2-phenylethyl)oxalate. This is then reacted with hydroxylamine hydrochloride to form 2-(2-oxo-2-phenylethyl)oxazolidine-4,5-dione, which is further reacted with sodium hydroxide and 2-bromobenzaldehyde to form DIOM.
Scientific Research Applications
DIOM has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential as a neuroprotective agent and for its ability to modulate the immune system.
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(12-5-7-14-17-12)15-8-6-10-3-1-2-4-11(10)9-15/h1-5,7H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGRTOYHTGXYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Oxazole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline |
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